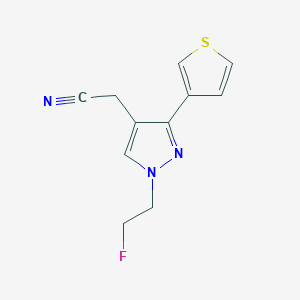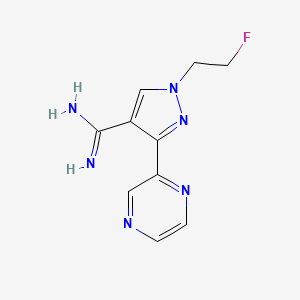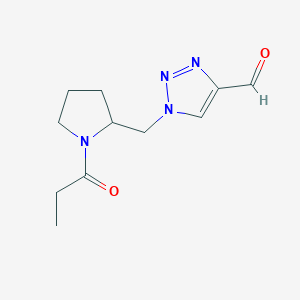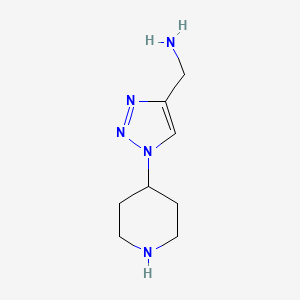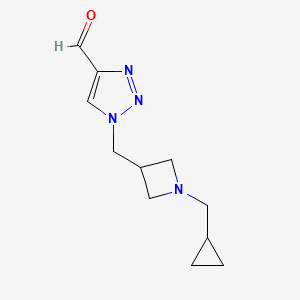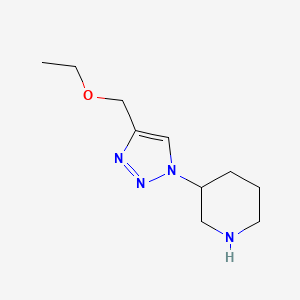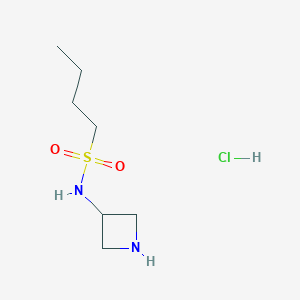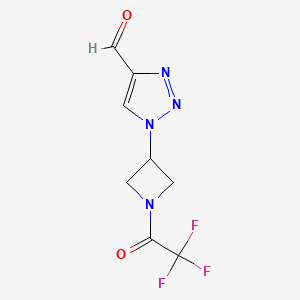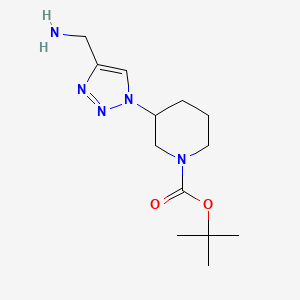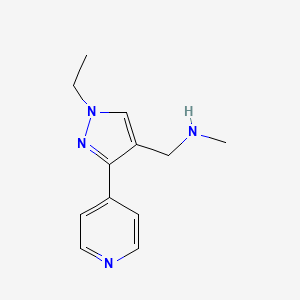
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Vue d'ensemble
Description
The compound “1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine” is a complex organic molecule that contains several functional groups. It has an ethyl group, a pyridin-4-yl group, a 1H-pyrazol-4-yl group, and a N-methylmethanamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridin-4-yl and 1H-pyrazol-4-yl groups suggests that this compound may have aromatic properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyridin-4-yl and 1H-pyrazol-4-yl groups might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridin-4-yl and 1H-pyrazol-4-yl groups might influence its solubility and reactivity .Applications De Recherche Scientifique
Cancer Treatment and Drug Design
The structural motif present in the compound shows promise in the field of cancer treatment . Similar structures have been explored for their cytotoxic properties against various cancer cell lines. The compound’s ability to be hybridized with other pharmacophores makes it a valuable candidate for designing drugs with specific mechanisms of action, such as inhibiting enzymes like thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase .
Enzyme Inhibition
Due to the presence of the pyrazole ring, compounds like this one are studied for their enzyme inhibitory properties. They can target a range of enzymes that are crucial in disease pathogenesis, offering a pathway to treat diseases by modulating biological pathways through selective enzyme inhibition .
Metal–Organic Frameworks (MOFs)
The pyridinyl and pyrazolyl groups in the compound can potentially serve as coordinating ligands in the synthesis of MOFs. These frameworks have a vast range of applications, including gas storage, catalysis, and as platforms for nanomedicine. The compound could contribute to the development of MOFs with unusual structures and uncommon applications .
Green Chemistry
Derivatives of the compound may find use in green chemistry as solvents or catalysts. For instance, 1-ethyl-3-methylimidazolium bromide, a related compound, has been utilized as a green solvent. This suggests that similar compounds could be synthesized to support environmentally friendly chemical processes .
Antiproliferative Agents
The compound’s framework is conducive to modifications that enhance its antiproliferative effects. By targeting growth factors and kinases, derivatives of this compound could be developed as antiproliferative agents, providing a new avenue for the treatment of diseases characterized by abnormal cell growth .
Molecular Docking and SAR Studies
The compound’s structure is suitable for molecular docking studies, which are essential in the drug discovery process. Structure-activity relationship (SAR) studies can be conducted to understand how structural changes in the compound affect its interaction with biological targets, leading to the development of more effective drugs .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-11(8-13-2)12(15-16)10-4-6-14-7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHWBWBQSGJORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



